1-Ethyl-2-(2-phenylphenyl)benzene
Description
1-Ethyl-2-(2-phenylphenyl)benzene is a polyaromatic hydrocarbon featuring a central benzene ring substituted with an ethyl group at position 1 and a biphenyl moiety at position 2. The biphenyl group introduces extended conjugation, enhancing aromatic interactions and influencing physicochemical properties such as solubility and thermal stability. This compound is primarily utilized in organic synthesis and materials science due to its rigid, planar structure .
Properties
CAS No. |
65634-75-5 |
|---|---|
Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-ethyl-2-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C20H18/c1-2-16-10-6-7-13-18(16)20-15-9-8-14-19(20)17-11-4-3-5-12-17/h3-15H,2H2,1H3 |
InChI Key |
IFFBOBHSWKIUEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(2-phenylphenyl)benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another approach involves the reaction of biphenyl with ethylmagnesium bromide (a Grignard reagent) followed by protonation to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(2-phenylphenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Nitration: Nitro derivatives of this compound.
Oxidation: Ketones or carboxylic acids.
Reduction: Amines from nitro derivatives.
Scientific Research Applications
1-Ethyl-2-(2-phenylphenyl)benzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-ethyl-2-(2-phenylphenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic rings can undergo substitution reactions, where electrophiles replace hydrogen atoms on the benzene rings. This process is facilitated by the electron-donating ethyl group, which activates the aromatic ring towards electrophilic attack .
Comparison with Similar Compounds
Alkyl-Substituted Benzene Derivatives
*Calculated based on molecular formula.
Key Differences :
- The biphenyl substituent in this compound increases steric bulk and π-π stacking capability compared to benzyl or branched alkyl derivatives .
- Branched alkyl chains (e.g., 1-methylpropyl) reduce melting points and enhance solubility in aliphatic solvents, whereas the biphenyl group favors aromatic solvents .
Biphenyl and Phenyl-Substituted Compounds
Key Differences :
Heterocyclic Derivatives
Key Differences :
- Heterocycles (e.g., pyrrolidine, thiazole) introduce nitrogen or sulfur atoms, enabling coordination chemistry and biological interactions absent in purely aromatic systems .
- Extended conjugation in carbocyanine dyes shifts absorption spectra to visible regions, unlike non-heterocyclic analogs .
Comparative Analysis of Physical and Chemical Properties
Thermal Stability :
Solubility :
- Polar substituents (e.g., methoxy in 2-Ethynylanisole) improve solubility in polar solvents like methanol, while nonpolar groups (e.g., ethyl) favor hexanes or toluene .
Reactivity :
- Electron-withdrawing groups (e.g., chloro in aziridine derivatives) enhance electrophilic substitution rates, whereas electron-donating groups (e.g., methyl) slow reactivity .
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